molecular formula C9H15N3 B13154275 1-(3-Methylcyclopentyl)-1H-pyrazol-5-amine

1-(3-Methylcyclopentyl)-1H-pyrazol-5-amine

Cat. No.: B13154275
M. Wt: 165.24 g/mol
InChI Key: NJURSQUJLPAVLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methylcyclopentyl)-1H-pyrazol-5-amine is an organic compound that features a pyrazole ring substituted with a 3-methylcyclopentyl group Pyrazoles are a class of heterocyclic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylcyclopentyl)-1H-pyrazol-5-amine typically involves the reaction of a hydrazine derivative with an appropriate cyclopentanone derivative. One common method involves the reaction of 3-methylcyclopentanone with hydrazine hydrate under acidic or basic conditions to form the corresponding hydrazone, which is then cyclized to yield the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to minimize by-products and improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylcyclopentyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can yield hydropyrazoles.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles with different functional groups.

Scientific Research Applications

1-(3-Methylcyclopentyl)-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Methylcyclopentyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methylcyclopentyl)-1H-pyrazol-3-amine
  • 1-(3-Methylcyclopentyl)-1H-pyrazol-4-amine
  • 1-(3-Methylcyclopentyl)-1H-pyrazol-5-amine derivatives

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications .

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

2-(3-methylcyclopentyl)pyrazol-3-amine

InChI

InChI=1S/C9H15N3/c1-7-2-3-8(6-7)12-9(10)4-5-11-12/h4-5,7-8H,2-3,6,10H2,1H3

InChI Key

NJURSQUJLPAVLA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)N2C(=CC=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.